rac,trans-Milnacipran Hydrochloride
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Overview
Description
rac,trans-Milnacipran Hydrochloride is a dual serotonin and norepinephrine reuptake inhibitor. It is commonly used in the treatment of fibromyalgia and major depressive disorder. The compound exists as a racemic blend, with the chemical designation (±)-[1R(S), 2S®]-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac,trans-Milnacipran Hydrochloride can be efficiently achieved via reductive amination of aldehyde. This method involves the use of water-soluble reagents to produce a high yield of primary amine as the major product. The process reduces the number of steps and minimizes the formation of by-products .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reductive amination processes. These methods are optimized to ensure high purity and yield, while also being cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
rac,trans-Milnacipran Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
rac,trans-Milnacipran Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential role in modulating pain pathways.
Medicine: It is used in clinical research to explore its efficacy and safety in treating various neurological and psychiatric disorders.
Industry: The compound is utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
rac,trans-Milnacipran Hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine. This dual inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. The compound has a relatively balanced reuptake inhibition of both serotonin and norepinephrine, with a slight preference for norepinephrine. This mechanism is particularly effective in mitigating pain signals in the descending inhibitory pain pathways in the brain and spinal cord .
Comparison with Similar Compounds
Similar Compounds
Levomilnacipran: A levorotatory enantiomer of milnacipran with similar reuptake inhibition properties.
Duloxetine: Another serotonin and norepinephrine reuptake inhibitor used in the treatment of depression and anxiety.
Venlafaxine: A compound with similar dual reuptake inhibition but with different pharmacokinetic properties.
Uniqueness
rac,trans-Milnacipran Hydrochloride is unique due to its balanced inhibition of both serotonin and norepinephrine reuptake, which is not commonly observed in other similar compounds. This balanced inhibition makes it particularly effective in treating conditions like fibromyalgia, where both neurotransmitters play a crucial role .
Properties
Molecular Formula |
C15H23ClN2O |
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Molecular Weight |
282.81 g/mol |
IUPAC Name |
(1S,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15-;/m1./s1 |
InChI Key |
XNCDYJFPRPDERF-SWYZXDRTSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@]1(C[C@@H]1CN)C2=CC=CC=C2.Cl |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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